3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrazolyl group and a phenylmethanesulfonylpiperazinyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution with pyrazolyl group:
Attachment of phenylmethanesulfonylpiperazinyl group: This step may involve the reaction of the pyridazine derivative with phenylmethanesulfonyl chloride and piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or piperazinyl moieties.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Exploration of its binding affinity to various biological receptors.
Medicine
Drug Development: Investigation of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)triazine
Uniqueness
- Structural Features : The specific arrangement of functional groups in 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine may confer unique chemical and biological properties.
- Biological Activity : Differences in biological activity compared to similar compounds could highlight its potential as a novel therapeutic agent.
Properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-27(26,15-16-5-2-1-3-6-16)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-4-9-19-24/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILOXJHTCMKASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.